molecular formula C13H18ClFN2O2 B15062967 Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride

Cat. No.: B15062967
M. Wt: 288.74 g/mol
InChI Key: MHFRYWIDLMGYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-fluoropyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride is unique due to the presence of the fluorine atom in the pyrrolidine ring. This fluorination enhances its chemical stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

benzyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-13(6-7-15-9-13)10-16-12(17)18-8-11-4-2-1-3-5-11;/h1-5,15H,6-10H2,(H,16,17);1H

InChI Key

MHFRYWIDLMGYMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CNC(=O)OCC2=CC=CC=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.